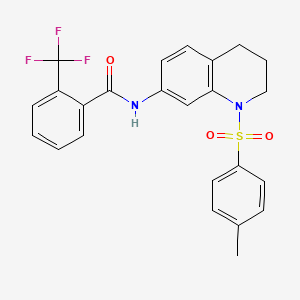

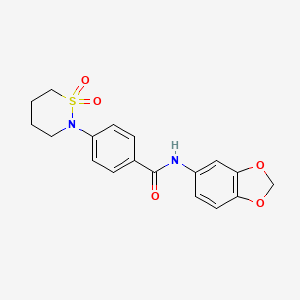

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, also known as TTQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Synthesis and Structural Analysis

Serendipitous Formation and Structural Elucidation : The compound 3-tosyl-1,2,3,4-tetrahydroquinazoline, closely related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, was synthesized and analyzed through experimental and computational studies, providing insights into its formation process from methanolic mother liquors of Pd(LBS)·3H2O (Sanmartín-Matalobos et al., 2013).

Mechanistic Insights : Detailed Density Functional Theory calculations and spectroscopic monitoring were performed to understand the ring-chain tautomerism involving tetrahydroquinazoline derivatives (Portela-García et al., 2013).

Synthesis of Fluorinated Heterocycles

- Fluorinated Heterocycles Synthesis : The synthesis of fluorinated heterocycles, which are important in pharmaceutical and agrochemical industries, was explored. This involved rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate, demonstrating the synthetic potentials of these protocols (Wu et al., 2017).

Development of Potential Antipsychotic Agents

- Antipsychotic Agents Research : Research into heterocyclic analogues of antipsychotic agents led to the evaluation of several heterocyclic carboxamides, including tetrahydroquinoline derivatives, for their binding to dopamine and serotonin receptors (Norman et al., 1996).

Synthesis of Tetrahydroquinoline Derivatives

Synthesis via Pummerer-Type Reaction : A novel synthesis route for tetrahydroquinolines, utilizing intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides, highlighted an efficient and convenient method for their synthesis (Toda et al., 1999).

Catalyzed Cyclization Methods : Research explored the cationic Pd(II)-catalyzed cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids, providing an efficient process for synthesizing 3,4-cis-1,2,3,4-tetrahydroquinoline derivatives (Zhang et al., 2015).

特性

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O3S/c1-16-8-12-19(13-9-16)33(31,32)29-14-4-5-17-10-11-18(15-22(17)29)28-23(30)20-6-2-3-7-21(20)24(25,26)27/h2-3,6-13,15H,4-5,14H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGICGIKJYERQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2807729.png)

![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)

![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)

![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)

![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)

![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)